molecular formula C15H17Br2N5O4 B12737328 Pseudoceratine A CAS No. 172723-35-2

Pseudoceratine A

Cat. No.: B12737328
CAS No.: 172723-35-2
M. Wt: 491.13 g/mol
InChI Key: NBOVGEUANNHLCZ-DOMZBBRYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pseudoceratine A involves several steps, starting from readily available precursors. The key steps include bromination, coupling reactions, and cyclization. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound is still in the research phase, with efforts focused on optimizing the synthetic routes for scalability. The primary challenge lies in the complex structure of the compound, which requires precise control over reaction conditions to avoid side reactions and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Pseudoceratine A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bromine, hydrogen peroxide, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield hydroxylated derivatives, while reduction reactions produce deoxygenated compounds .

Scientific Research Applications

Pseudoceratine A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying marine natural products and their synthetic analogs.

    Biology: Investigated for its role in marine ecosystems and its interactions with other marine organisms.

    Medicine: Explored for its potential as an antibacterial, antifungal, and anti-malarial agent. .

Mechanism of Action

The mechanism of action of Pseudoceratine A involves its interaction with cellular membranes and enzymes. It is believed to disrupt membrane integrity and inhibit key enzymes involved in cellular processes, leading to cell death. The molecular targets include bacterial cell wall synthesis enzymes and fungal ergosterol synthesis pathways .

Properties

CAS No.

172723-35-2

Molecular Formula

C15H17Br2N5O4

Molecular Weight

491.13 g/mol

IUPAC Name

(5R,6S)-N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C15H17Br2N5O4/c1-25-11-8(16)4-15(12(23)10(11)17)5-9(22-26-15)13(24)19-3-2-7-6-20-14(18)21-7/h4,6,12,23H,2-3,5H2,1H3,(H,19,24)(H3,18,20,21)/t12-,15+/m1/s1

InChI Key

NBOVGEUANNHLCZ-DOMZBBRYSA-N

Isomeric SMILES

COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCCC3=CN=C(N3)N)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=C(N3)N)C=C1Br)O)Br

Origin of Product

United States

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